1,2-Benzenedicarboxylicacid,3-hydrazino-
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Overview
Description
1,2-Benzenedicarboxylicacid,3-hydrazino-, also known as 3-Hydrazinyl Phthalic acid, is a chemical compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol . This compound is characterized by the presence of a hydrazino group attached to the phthalic acid structure, making it a unique derivative of phthalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarboxylicacid,3-hydrazino- can be synthesized through various synthetic routes. One common method involves the reaction of phthalic anhydride with hydrazine hydrate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The resulting product is then purified through recrystallization or chromatography to obtain pure 1,2-Benzenedicarboxylicacid,3-hydrazino- .
Industrial Production Methods
Industrial production of 1,2-Benzenedicarboxylicacid,3-hydrazino- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylicacid,3-hydrazino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazino group to other functional groups.
Substitution: The hydrazino group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
1,2-Benzenedicarboxylicacid,3-hydrazino- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylicacid,3-hydrazino- involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can modulate cellular pathways and processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
1,2-Benzenedicarboxylicacid,3-hydrazino- can be compared with other similar compounds such as:
Phthalic acid: The parent compound without the hydrazino group.
1,2-Benzenedicarboxylic acid, bis (2-methyl propyl) ester: A derivative with ester groups instead of the hydrazino group.
1,2-Benzenedicarboxylic acid, butyl 2-ethylhexyl ester: Another ester derivative with different alkyl groups
The uniqueness of 1,2-Benzenedicarboxylicacid,3-hydrazino- lies in its hydrazino group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H8N2O4 |
---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
3-hydrazinylphthalic acid |
InChI |
InChI=1S/C8H8N2O4/c9-10-5-3-1-2-4(7(11)12)6(5)8(13)14/h1-3,10H,9H2,(H,11,12)(H,13,14) |
InChI Key |
WRHCCDHXENJKPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)NN)C(=O)O)C(=O)O |
Origin of Product |
United States |
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